molecular formula C10H12BrNO2 B1522271 2-Aminomethyl-3-(4-bromophenyl)propionic acid CAS No. 910443-87-7

2-Aminomethyl-3-(4-bromophenyl)propionic acid

Cat. No. B1522271
M. Wt: 258.11 g/mol
InChI Key: GKIMDBLWVUDOQG-UHFFFAOYSA-N
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Description

“2-Aminomethyl-3-(4-bromophenyl)propionic acid” is a chemical compound with the molecular formula C10H12BrNO2 . It is a white to yellow solid and is used in proteomics research .


Synthesis Analysis

While specific synthesis methods for “2-Aminomethyl-3-(4-bromophenyl)propionic acid” were not found, a related compound, “2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid”, has been synthesized and studied . The synthesis involved the incorporation of a single β-amino acid moiety in a highly amyloidogenic peptide sequence .


Molecular Structure Analysis

The molecular structure of “2-Aminomethyl-3-(4-bromophenyl)propionic acid” consists of a bromobenzyl group attached to a beta-alanine . The InChI code for this compound is 1S/C10H12BrNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14) .


Physical And Chemical Properties Analysis

“2-Aminomethyl-3-(4-bromophenyl)propionic acid” has a molecular weight of 258.11 . It is a white to yellow solid and should be stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

Research on bromophenyl compounds and propionic acid derivatives often focuses on their synthesis and characterization. For example, studies have developed methods for synthesizing compounds with bromophenyl groups, demonstrating their potential as intermediates in the production of pharmaceuticals or materials with specific properties. These synthesis processes can involve various chemical reactions, offering insights into the chemical behavior and modification possibilities of such compounds (Al-amiery et al., 2020).

Application in Material Science

Compounds related to 2-Aminomethyl-3-(4-bromophenyl)propionic acid have been studied for their potential applications in material science, such as in the creation of advanced materials for corrosion inhibition. For instance, triazole-based compounds with bromophenyl groups have shown superior efficiency in protecting mild steel from corrosion, suggesting that similar bromophenyl derivatives could have applications in materials engineering and protection (Al-amiery et al., 2020).

Biological Applications

While direct applications in biological systems for 2-Aminomethyl-3-(4-bromophenyl)propionic acid were not found, related research indicates the exploration of bromophenyl derivatives in drug synthesis and the study of their biological effects. For instance, derivatives of bromophenyl have been synthesized and evaluated for their anti-inflammatory and anti-ulcer activities, highlighting the potential pharmaceutical relevance of these compounds (Mohareb et al., 2015).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed . Precautionary measures include avoiding getting the compound in eyes, on skin, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-(aminomethyl)-3-(4-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIMDBLWVUDOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674212
Record name 2-(Aminomethyl)-3-(4-bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminomethyl-3-(4-bromophenyl)propionic acid

CAS RN

910443-87-7
Record name 2-(Aminomethyl)-3-(4-bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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